molecular formula C20H19N3O3 B11485492 methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate

methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate

Cat. No.: B11485492
M. Wt: 349.4 g/mol
InChI Key: QDZKKYJQVMMEPT-UHFFFAOYSA-N
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Description

Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Carbamoylation: The benzylated pyrazole is reacted with an isocyanate to introduce the carbamoyl group.

    Esterification: Finally, the carbamoylated pyrazole is esterified with methyl 4-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1-phenyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate
  • Methyl 4-[(1-benzyl-5-ethyl-1H-pyrazol-3-yl)carbamoyl]benzoate
  • Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]phenylacetate

Uniqueness

Methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group and the benzoate ester moiety differentiates it from other similar compounds, potentially leading to unique interactions and activities.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 4-[(1-benzyl-5-methylpyrazol-3-yl)carbamoyl]benzoate

InChI

InChI=1S/C20H19N3O3/c1-14-12-18(22-23(14)13-15-6-4-3-5-7-15)21-19(24)16-8-10-17(11-9-16)20(25)26-2/h3-12H,13H2,1-2H3,(H,21,22,24)

InChI Key

QDZKKYJQVMMEPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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